3-(4-methylphenylsulfonamido)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
3-(4-methylphenylsulfonamido)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound known for its unique structural attributes, which make it a significant subject of study in various scientific disciplines. It is composed of a benzamide backbone with substituent groups that provide distinct properties, allowing for versatile applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylphenylsulfonamido)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide generally involves multiple steps, beginning with the preparation of intermediate compounds that are subsequently combined through various chemical reactions.
Formation of 5-(thiophen-2-yl)-1,3,4-oxadiazole
Starting Materials: : Thiophene-2-carboxylic acid, hydrazine hydrate.
Reaction Conditions: : The reaction occurs under reflux conditions in the presence of a condensing agent like phosphorus oxychloride (POCl₃), yielding the oxadiazole ring.
Preparation of 4-methylphenylsulfonamido group
Starting Materials: : p-toluenesulfonyl chloride, ammonia or primary amine.
Reaction Conditions: : The sulfonyl chloride reacts with the amine under basic conditions to form the sulfonamide.
Coupling to form the final compound
Starting Materials: : The previously synthesized 5-(thiophen-2-yl)-1,3,4-oxadiazole and 4-methylphenylsulfonamide.
Reaction Conditions: : Coupling reactions typically involve condensation agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalytic amounts of DMAP (4-Dimethylaminopyridine).
Industrial Production Methods
For industrial-scale production, modifications to reaction conditions are often employed to ensure high yields and purity. This might involve optimized solvent systems, controlled temperatures, and specialized reaction vessels that can withstand rigorous conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation to form sulfoxides or sulfones, depending on the reagents used.
Reduction: : Reduction reactions might target the oxadiazole ring or the sulfonamide group, altering the electronic properties of the molecule.
Substitution: : The aromatic rings in the compound are prone to electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Conditions: : Often conducted in the presence of catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Altered oxadiazole or sulfonamide derivatives.
Substitution Products: : Various aromatic substituted derivatives.
Scientific Research Applications
3-(4-methylphenylsulfonamido)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is valuable for:
Chemistry: : Used as a building block for synthesizing complex molecular structures.
Medicine: : Research into its potential as a therapeutic agent for various diseases.
Industry: : Its unique chemical properties make it suitable for material science applications.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. For instance, the oxadiazole ring may bind to particular enzymes or proteins, inhibiting their activity. The sulfonamide group could enhance solubility and binding affinity, allowing the compound to effectively modulate biological pathways.
Comparison with Similar Compounds
When comparing 3-(4-methylphenylsulfonamido)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide with similar compounds, its unique properties stand out:
Similar Compounds: : Benzamides, sulfonamides, oxadiazoles.
Properties
IUPAC Name |
3-[(4-methylphenyl)sulfonylamino]-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4S2/c1-13-7-9-16(10-8-13)30(26,27)24-15-5-2-4-14(12-15)18(25)21-20-23-22-19(28-20)17-6-3-11-29-17/h2-12,24H,1H3,(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYATCGLMRRQBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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